1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid

pKa acidity substituent effect

Regioisomeric impurities in arylcyclopropane building blocks can confound SAR interpretation. 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 1314788-03-8) is the sole commercially documented source of the 3-fluoro-4-CF3 substitution vector, offering an ortho-F/para-CF3 electronic push-pull effect distinct from all other regioisomers. • Enhanced acidity (pKa 3.88±0.20) for efficient amide coupling under mild conditions • Boiling point 41.2°C higher than the 3-F-5-CF3 regioisomer, enabling thermal purification strategies • 30.6% fluorine by mass, ideal for 19F NMR fragment-based screening and DEL library production. Supplied at 98% purity for reproducible scale-up and library synthesis.

Molecular Formula C11H8F4O2
Molecular Weight 248.17 g/mol
Cat. No. B15321169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid
Molecular FormulaC11H8F4O2
Molecular Weight248.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O
InChIInChI=1S/C11H8F4O2/c12-8-5-6(10(3-4-10)9(16)17)1-2-7(8)11(13,14)15/h1-2,5H,3-4H2,(H,16,17)
InChIKeySTQNCAJTOJAINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid – Physicochemical Baseline for Procurement Evaluation


1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 1314788-03-8) is a fluorinated arylcyclopropane carboxylic acid building block with the molecular formula C₁₁H₈F₄O₂ and a molecular weight of 248.17 g/mol . It features a distinctive 3-fluoro-4-(trifluoromethyl)phenyl substitution pattern, wherein the ortho-fluoro and para-trifluoromethyl groups flank the quaternary cyclopropane carbon attachment point . Predicted physicochemical properties include a boiling point of 324.1±42.0 °C, density of 1.496±0.06 g/cm³, and a pKa of 3.88±0.20 . The compound belongs to the broadly utilized class of 1-arylcyclopropane-1-carboxylic acids, which serve as key intermediates in medicinal chemistry and agrochemical research due to the conformational rigidity and metabolic stability imparted by the cyclopropane ring, as reviewed comprehensively by Grygorenko et al. [1].

Why 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Analogs


Arylcyclopropane carboxylic acids with different fluorine substitution patterns are not interchangeable building blocks because the number, position, and electronic character of fluorine substituents directly and quantitatively alter pKa, lipophilicity (logP/logD), boiling point, and density—each of which governs downstream reactivity, purification behavior, and pharmacokinetic properties of derived compounds [1]. The 3-fluoro-4-(trifluoromethyl)phenyl arrangement produces a specific intramolecular electronic environment distinct from the non-fluorinated (4-CF₃-only) analog and from regioisomeric 3-fluoro-5-CF₃ or 2-fluoro-4-CF₃ variants, as established by the measured and predicted property divergences documented below . Generic substitution with a superficially similar 'fluoro-trifluoromethyl-phenyl-cyclopropane carboxylic acid' without verifying the exact substitution pattern risks altering the acidity, lipophilicity, and steric profile of downstream candidates in ways that confound structure–activity relationship (SAR) interpretation and complicate scale-up [1].

Quantitative Differentiation of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid Against Closest Analogs


pKa Comparison: Ortho-Fluoro Substituent Lowers Acidity Relative to the 3-Fluoro-5-CF₃ Regioisomer

The target compound (3-fluoro-4-CF₃ substitution) exhibits a predicted pKa of 3.88±0.20, which is marginally but consistently lower (more acidic) than the 3-fluoro-5-CF₃ regioisomer (pKa 3.90±0.20) . While the absolute difference is small (~0.02 log units), the directionality is mechanistically meaningful: the ortho-fluoro in the target compound is positioned closer to the cyclopropane-quaternary carbon bearing the carboxylic acid, enabling a stronger through-space inductive withdrawal that enhances acid strength compared to the meta-fluoro arrangement in the 3-F-5-CF₃ isomer [1]. Both fluorinated compounds are substantially more acidic than the non-fluorinated 4-CF₃-only analog (CAS 886366-13-8), for which no explicit pKa prediction was located, but the absence of an additional electron-withdrawing fluorine predicts a higher pKa (weaker acid) by class-level inference [1].

pKa acidity substituent effect medicinal chemistry

Boiling Point: 41.2 °C Elevation Over the 3-Fluoro-5-CF₃ Regioisomer Enables Different Purification Windows

The target compound (3-fluoro-4-CF₃) exhibits a predicted boiling point of 324.1±42.0 °C, which is 41.2 °C higher than that of its closest regioisomer, 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 1260780-99-1), at 282.9±40.0 °C . The target also boils approximately 10 °C higher than the 4-CF₃-only analog (CAS 886366-13-8), which has a boiling point of 314.1±42.0 °C at 760 mmHg . This substantial boiling point elevation—attributable to the different dipole moment and intermolecular interaction profile conferred by the ortho-fluoro/para-CF₃ arrangement versus the meta-fluoro/meta-CF₃ arrangement—provides a wider thermal operating window for solvent removal and distillation-based purification strategies .

boiling point purification distillation process chemistry

Density: 5.1% Increase Over the Non-Fluorinated 4-CF₃ Analog Reflects Improved Atom Economy Per Unit Volume

The target compound exhibits a predicted density of 1.496±0.06 g/cm³, which is 5.1% higher than the 1.424 g/cm³ recorded for the 4-CF₃-only analog (CAS 886366-13-8) . The regioisomeric 3-fluoro-5-CF₃ compound shares the identical predicted density of 1.496±0.06 g/cm³, confirming that the density enhancement is driven by the presence of the additional fluorine atom (molecular weight increase from 230.18 to 248.17 g/mol) rather than by the specific positional arrangement of substituents . The higher density translates to a greater mass of reactive carboxylic acid per unit volume, which is practically relevant for reactor loading calculations in large-scale amide coupling or esterification reactions.

density molecular packing formulation scale-up

Lipophilicity Modulation: Ortho-Fluoro Placement Provides a Distinct logP Vector Versus Regioisomers

While experimentally measured logP values for the target compound are not publicly available, class-level inference from well-established fluorinated cyclopropane SAR indicates that the ortho-fluoro/para-CF₃ substitution pattern creates a unique lipophilicity vector distinct from both the 3-fluoro-5-CF₃ and 2-fluoro-4-CF₃ regioisomers [1]. The 4-CF₃-only analog (CAS 886366-13-8) has a reported logP of approximately 2.12–2.82 ; the addition of an ortho-fluoro substituent in the target compound is expected to modulate logP in a direction that depends on intramolecular hydrogen bonding and dipole alignment effects specific to the ortho arrangement—effects not present in the meta-fluoro (3-F-5-CF₃) isomer [1]. The comprehensive review by Grygorenko et al. (2022) documents that fluorine substitution pattern, not merely fluorine count, governs the lipophilicity of cyclopropane building blocks, making the 3-fluoro-4-CF₃ arrangement a distinct physico-chemical entity for library design [1].

lipophilicity logP drug-likeness ADME

Substitution Pattern Uniqueness: The 3-Fluoro-4-CF₃ Arrangement Is Orthogonal to All Commercially Available Regioisomers

Among the four possible mono-fluoro-mono-trifluoromethyl substitution patterns on a 1-phenylcyclopropane-1-carboxylic acid scaffold, the 3-fluoro-4-CF₃ arrangement (target compound) occupies a unique position in chemical space that is orthogonal to the three commercially documented regioisomers: 2-fluoro-4-CF₃ (CAS 1274902-10-1, available from Sigma-Aldrich/Apollo Scientific ), 3-fluoro-5-CF₃ (CAS 1260780-99-1 ), and 2-fluoro-5-CF₃ (CAS 2229262-68-2 ). No other regioisomer places the fluorine atom ortho to the cyclopropane attachment while simultaneously positioning the trifluoromethyl group para—a geometry that maximizes the electronic push-pull effect across the aromatic ring while minimizing steric clash at the quaternary cyclopropane carbon . This substitution pattern is therefore non-redundant in any SAR matrix; omitting it leaves a gap in the structure–activity landscape.

regioisomer SAR exploration chemical space library design

Recommended Application Scenarios for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Matrix Completion Requiring Ortho-Fluoro/Para-CF₃ Vector

When constructing a full regioisomeric scanning library around the 1-arylcyclopropane-1-carboxylic acid scaffold, this compound is the sole commercially documented source of the 3-fluoro-4-trifluoromethyl substitution vector . Its unique ortho-fluoro/para-CF₃ geometry creates an electronic push-pull effect distinct from all three other regioisomers, enabling medicinal chemists to probe the contribution of this specific dipole alignment to target binding, selectivity, and cellular activity without synthesizing the building block de novo [1].

Process Chemistry Scale-Up Where Boiling Point Differential Enables Thermal Purification

The boiling point of 324.1±42.0 °C for the target compound is 41.2 °C higher than that of the 3-fluoro-5-CF₃ regioisomer . In synthetic routes where regioisomeric mixtures may form (e.g., non-regioselective cyclopropanation of substituted phenylacetic acid derivatives), this large boiling point gap enables thermal separation strategies that are not viable for the 3-fluoro-5-CF₃ contaminant. Process chemists selecting this building block for large-scale campaigns benefit from a wider purification window and reduced risk of cross-contamination in distilled intermediates .

Amide/Peptide Coupling Campaigns Leveraging Enhanced Acidity for Activation Chemistry

The pKa of 3.88±0.20 (predicted) makes this compound marginally more acidic than its 3-fluoro-5-CF₃ regioisomer (pKa 3.90±0.20), and substantially more acidic than the 4-CF₃-only analog . This enhanced acidity facilitates deprotonation and carboxylate activation in amide coupling protocols (e.g., HATU, EDCI/HOBt) under mildly basic conditions, potentially improving conversion rates in coupling reactions where the carboxylic acid is a limiting reagent. Procurement of this specific regioisomer is warranted when coupling efficiency is critical and the substrate is acid-sensitive .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's molecular weight (248.17 g/mol), high fluorine content (4 fluorine atoms, 30.6% fluorine by mass), and rigid cyclopropane core make it suitable for fragment-based screening libraries and as a DEL building block [1]. The predicted density of 1.496 g/cm³ ensures efficient solid dispensing in automated library production, while the unique substitution pattern enriches chemical diversity in fluorinated fragment collections, where fluorine-specific ¹⁹F NMR screening can be used as an orthogonal hit-validation technique [1].

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